![molecular formula C19H21NO2 B2528107 (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide CAS No. 431074-23-6](/img/structure/B2528107.png)
(2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide
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Description
(2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide is a chemical compound that belongs to the class of amides. This compound has gained significant attention from the scientific community due to its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
N⋯π and O⋯π Interactions
Research highlights the role of rare N⋯π and O⋯π interactions in the crystal packing of related compounds, emphasizing the importance of such non-covalent interactions in determining molecular structure and stability (Zhang et al., 2011).
Stereoselective Radical Cascade Approach
A stereoselective radical cascade approach has been utilized to create benzo[a]quinolizidine stereoisomers from enamides, showcasing the potential for synthesizing complex heterocyclic compounds (Ishibashi et al., 1999).
Hydrogen Bonding in Anticonvulsant Enaminones
The study of anticonvulsant enaminones reveals the significance of hydrogen bonding in their crystal structures, which may contribute to their pharmacological properties (Kubicki et al., 2000).
Intramolecular N-H...O Hydrogen Bonds
The strength of intramolecular N-H...O hydrogen bonds in β-enaminones has been analyzed, indicating how steric and electronic factors influence these interactions (Bertolasi et al., 2006).
Synthesis and Structures of Enaminones
Research on the synthesis and structure of new enaminones underscores their potential as versatile intermediates in organic synthesis, with implications for the development of novel pharmaceuticals and materials (Brbot-Šaranović et al., 2000).
Catalytic Applications
Studies on the catalytic applications of related compounds reveal their potential in facilitating various organic transformations, such as arylation and alkenylation of C(sp3)–H bonds, demonstrating the broad applicability of these compounds in synthetic chemistry (Ilies et al., 2017).
properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-16-7-5-6-8-18(16)20-19(21)14-11-15-9-12-17(13-10-15)22-4-2/h5-14H,3-4H2,1-2H3,(H,20,21)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWZSLGIOJPYBW-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide |
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